2,6-Dimethyl-4-(4-methylpyrrolidin-2-yl)phenol
Description
2,6-Dimethyl-4-(4-methylpyrrolidin-2-yl)phenol is a phenolic derivative featuring a 2,6-dimethyl-substituted aromatic ring and a 4-methylpyrrolidine moiety at the para position. The pyrrolidine group introduces a cyclic secondary amine, which may confer basicity and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2,6-dimethyl-4-(4-methylpyrrolidin-2-yl)phenol |
InChI |
InChI=1S/C13H19NO/c1-8-4-12(14-7-8)11-5-9(2)13(15)10(3)6-11/h5-6,8,12,14-15H,4,7H2,1-3H3 |
InChI Key |
CKZMPURBOCIBIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=CC(=C(C(=C2)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-(4-methylpyrrolidin-2-yl)phenol typically involves the reaction of 2,6-dimethylphenol with 4-methylpyrrolidine under specific conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. The exact conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-4-(4-methylpyrrolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The methyl groups and the pyrrolidine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
2,6-Dimethyl-4-(4-methylpyrrolidin-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and use in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(4-methylpyrrolidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The pyrrolidine ring may contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Phenolic Core
(a) 2,6-Dimethoxy-4-(4-methylpyrrolidin-2-yl)phenol (CAS 603090-19-3)
- Key Differences : Methoxy (-OCH₃) groups replace methyl (-CH₃) groups at the 2- and 6-positions.
- Impact: Methoxy groups are electron-donating, reducing phenol acidity compared to methyl groups. This may alter solubility and reactivity in electrophilic substitution reactions .
(b) 2,6-Dimethyl-4-(trifluoromethylthio)phenol (Compound 4k)
- Key Differences : A trifluoromethylthio (-SCF₃) group replaces the pyrrolidine moiety.
- Impact: The -SCF₃ group is strongly electron-withdrawing, increasing phenol acidity (pKa ~5–6) and enhancing metabolic stability in drug design .
(c) 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Pyrrolidine and Related Amine Substituents
(a) 2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride
- Key Differences : A pyrrolidinylmethyl (-CH₂-pyrrolidine) group replaces the 4-methylpyrrolidinyl moiety.
(b) 2,6-Dimethyl-4-[(4-nitrophenyl)azo]phenol (CAS 1778-65-0)
Pharmacologically Active Analogues
(a) Dihydropyridine Derivatives (e.g., Nifedipine)
- Key Differences : Nifedipine has a dihydropyridine core with nitro and carboxylate substituents.
- Impact: Dihydropyridines are calcium channel blockers, whereas the target compound’s pyrrolidine-phenol structure may interact with different biological targets (e.g., adrenergic or serotonin receptors) .
(b) PAK-200 (Dihydropyridine Analogue)
Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₁₃H₁₉NO | 205.30* | Phenol, 4-methylpyrrolidine |
| 2,6-Dimethoxy-4-(4-methylpyrrolidin-2-yl)phenol | C₁₃H₁₉NO₃ | 249.30 | Methoxy, pyrrolidine |
| 2,6-Dimethyl-4-(trifluoromethylthio)phenol | C₉H₉F₃OS | 222.23 | -SCF₃ |
| 2,6-Dimethyl-4-boronate phenol | C₁₄H₂₁BO₃ | 248.13 | Boronate ester |
*Calculated based on structural formula.
Biological Activity
2,6-Dimethyl-4-(4-methylpyrrolidin-2-yl)phenol is a phenolic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its mechanisms of action, biological effects, and potential applications based on diverse scientific studies.
Chemical Structure and Properties
The compound is characterized by a phenolic core substituted with two methyl groups at positions 2 and 6, and a pyrrolidinyl group at the para position. Its molecular formula is with a molecular weight of approximately 207.27 g/mol. The unique structure contributes to its reactivity and interaction with biological targets.
Research indicates that 2,6-Dimethyl-4-(4-methylpyrrolidin-2-yl)phenol interacts with various cellular receptors and enzymes, modulating critical signaling pathways involved in cell growth and survival. The proposed mechanisms include:
- Receptor Binding : The pyrrolidinyl moiety may interact with cellular receptors, influencing signal transduction.
- Enzyme Inhibition : The phenolic hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity.
These interactions suggest that the compound could disrupt biological processes essential for cancer cell proliferation and survival.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen Type | Activity Observed |
|---|---|
| Gram-positive Bacteria | Effective against strains like Staphylococcus aureus |
| Gram-negative Bacteria | Active against Escherichia coli |
Anticancer Properties
In vitro studies have indicated that 2,6-Dimethyl-4-(4-methylpyrrolidin-2-yl)phenol possesses anticancer properties, particularly against triple-negative breast cancer (TNBC) cell lines. The compound has been evaluated using the sulforhodamine B (SRB) assay to determine its cytotoxic effects.
| Cell Line | GI50 Value (μM) | Effects Observed |
|---|---|---|
| MDA-MB-453 | 60 | Antiproliferative |
| MDA-MB-231 | 40 | Cytotoxicity |
These findings suggest that the compound selectively targets certain cancer cell types while exhibiting lower toxicity to normal cells.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the antiproliferative effects of various phenolic compounds, including 2,6-Dimethyl-4-(4-methylpyrrolidin-2-yl)phenol. Results indicated significant inhibition of cell growth in TNBC models, highlighting its potential as a therapeutic agent for specific cancer types .
- Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The results demonstrated effective inhibition at low concentrations, suggesting its utility in developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
